

Spectral Analysis of 3,5-Dimethylbenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylbenzenesulfonyl chloride

Cat. No.: B1301094

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **3,5-Dimethylbenzenesulfonyl chloride**, a key reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectral analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of **3,5-Dimethylbenzenesulfonyl chloride**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Aromatic-H	7.63	s	1H	H-4
Aromatic-H	7.53	s	2H	H-2, H-6
Methyl-H	2.36	s	6H	2 x CH ₃

¹³ C NMR	Chemical Shift (δ) ppm	Assignment
Aromatic-C	145.2	C-1
Aromatic-C	140.1	C-3, C-5
Aromatic-C	135.8	C-4
Aromatic-C	125.9	C-2, C-6
Methyl-C	21.2	2 x CH ₃

Note: NMR data is typically recorded in a deuterated solvent such as CDCl₃, and chemical shifts are referenced to a standard like tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch
1377	Strong	SO ₂ Asymmetric Stretch
1188	Strong	SO ₂ Symmetric Stretch
~1600, ~1470	Medium-Weak	Aromatic C=C Bending
~880	Strong	C-H Out-of-plane Bending (isolated H)

Note: The strong characteristic absorption bands for the sulfonyl chloride group are observed in the regions of 1410-1370 cm^{-1} and 1204-1166 cm^{-1} .[\[1\]](#)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
204/206	High	$[\text{M}]^+$ (Molecular Ion)
169	Moderate	$[\text{M} - \text{Cl}]^+$
139	Moderate	$[\text{M} - \text{SO}_2\text{Cl}]^+$
105	High	$[\text{C}_8\text{H}_9]^+$
91	High	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Note: The presence of the chlorine isotope leads to a characteristic M/M+2 pattern for chlorine-containing fragments. A common fragmentation pattern for aromatic sulfonyl compounds involves the loss of SO_2 .[\[2\]](#)

Experimental Protocols

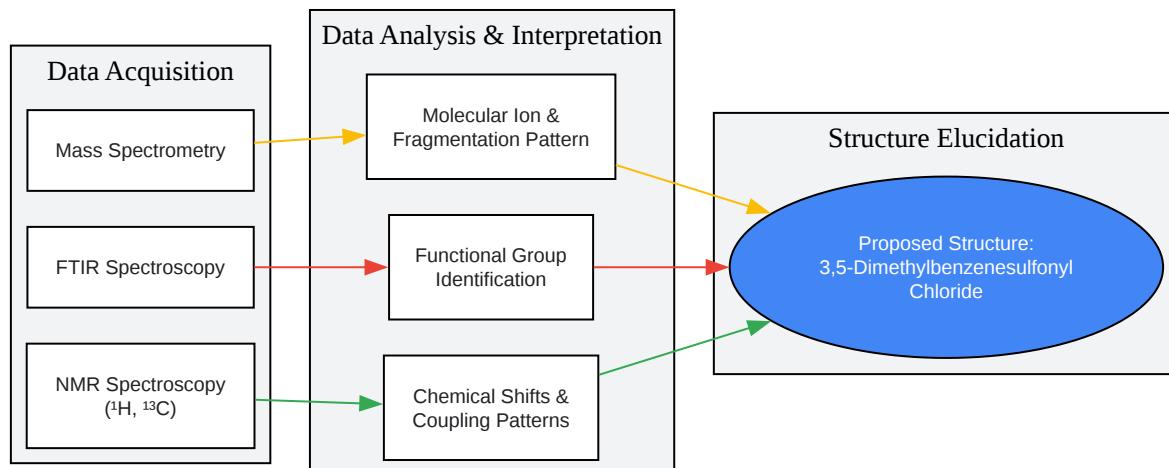
The spectral data presented above are typically acquired using standard analytical instrumentation and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,5-Dimethylbenzenesulfonyl chloride** is prepared in a deuterated solvent, commonly chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, which is a solid at room temperature, can be prepared as a KBr pellet or analyzed


using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for generating the mass spectrum. The instrument is calibrated, and the sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectral Analysis Workflow

The logical flow of analyzing the spectral data for the structural elucidation of **3,5-Dimethylbenzenesulfonyl chloride** can be visualized as follows:

[Click to download full resolution via product page](#)

Figure 1. Workflow for the spectral analysis of **3,5-Dimethylbenzenesulfonyl chloride**.

This guide provides foundational spectral data and methodologies for **3,5-Dimethylbenzenesulfonyl chloride**, serving as a valuable resource for its application in

scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethylbenzenesulfonyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- To cite this document: BenchChem. [Spectral Analysis of 3,5-Dimethylbenzenesulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301094#spectral-data-for-3-5-dimethylbenzenesulfonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com